![molecular formula C23H23FN4O3 B2514575 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922069-04-3](/img/structure/B2514575.png)
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound of interest, Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate, is a complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, was achieved through rearrangement and applied to the synthesis of pyridazines, yielding up to 70% of the desired products . Similarly, the synthesis of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate involved a one-pot tandem Knoevenagel-cyclocondensation, showcasing the efficiency of such methods in constructing complex heterocycles .
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential applications of a compound. For example, the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was elucidated using X-ray structure analysis, revealing a triclinic space group and specific conformational details . This type of analysis is essential for predicting how similar compounds, such as the one of interest, might interact with biological targets or other molecules.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is often explored through their participation in various chemical reactions. For instance, Ethyl 1-aminotetrazole-5-carboxylate underwent reactions with hydrazine hydrate and carbon disulfide to yield different heterocyclic structures, demonstrating the versatility of such compounds in chemical synthesis . These reactions provide a basis for understanding how the compound of interest might be modified or used in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. For example, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by various analytical techniques, including FT-IR, TGA, DTA, and UV-Visible spectroscopy, providing a comprehensive profile of its stability and electronic properties . These characterizations are important for predicting the behavior of similar compounds under different conditions.
Scientific Research Applications
Synthesis and Antimicrobial Study
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate and its derivatives have been synthesized and explored for their antimicrobial properties. For instance, Patel & Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with antimicrobial potential from a similar lead molecule (Patel & Patel, 2010).
Synthesis of Pyrimidine Derivatives
Farag, Kheder, & Mabkhot (2008) reported on the synthesis of new pyrimidine derivatives using a related compound, demonstrating the compound's utility in developing pyrido[1,2-f]pyrimidine and other derivatives with antimicrobial evaluation (Farag, Kheder, & Mabkhot, 2008).
Microwave-assisted Synthesis for Biological Activities
Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas (2013) utilized a similar ethyl piperazine-1-carboxylate for microwave-assisted synthesis of hybrid molecules, investigating their antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Characterization and Crystal Structure
Sapnakumari, Narayana, Divya, Singh, Anthal, & Gupta (2014) synthesized and characterized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing insights into the crystal structure of related compounds (Sapnakumari et al., 2014).
Synthesis and Antitubercular Activity
Trivedi, Bhuva, Dholariya, Dodiya, Kataria, & Shah (2010) synthesized a library of dihydropyrimidines, evaluating their antitubercular activity, highlighting the therapeutic potential of related compounds (Trivedi et al., 2010).
Herbicide Synthesis
Fan, Yu, Fu, Liu, He, & Zhu (2015) developed an improved synthetic method for the herbicide carfentrazone-ethyl, using a route that involves related compounds, demonstrating the compound's utility in agricultural chemistry (Fan et al., 2015).
Future Directions
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)19-10-8-17(24)9-11-19)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVDVAQNPHXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate |
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